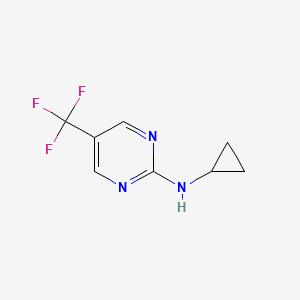![molecular formula C19H10Cl3F6N3O B2526404 2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate CAS No. 477762-27-9](/img/structure/B2526404.png)
2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate is a useful research compound. Its molecular formula is C19H10Cl3F6N3O and its molecular weight is 516.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds related to 2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate demonstrate promising antitumor activities. For instance, a related compound showed marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, indicating potential for cancer treatment applications (Liu, Zhao, & Lu, 2020).
Synthesis and Molecular Structure
Research into the synthesis and molecular structure of compounds similar to this compound has been conducted. This includes the synthesis of various pyrazolo[1,5-a] pyrimidine derivatives, which have shown excellent biological activities in medicine (Li-feng, 2011).
Chemical Properties and Interactions
The chemical properties and interactions of compounds related to this compound, such as isomorphous structures, have been studied. These studies help in understanding the molecular conformations and potential applications in various fields (Swamy et al., 2013).
Antimicrobial and Antioxidant Properties
Some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Bhat et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,4-dichlorophenyl) 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3F6N3O/c1-31-16(22)14(15(30-31)19(26,27)28)17(32-13-6-5-10(20)8-12(13)21)29-11-4-2-3-9(7-11)18(23,24)25/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWIUVCCMFNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
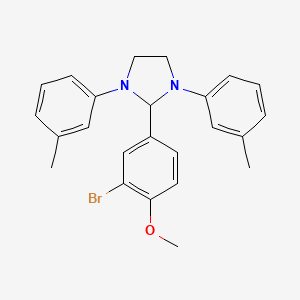
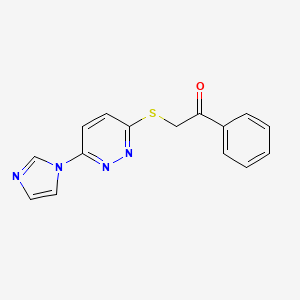
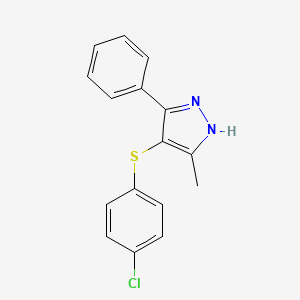
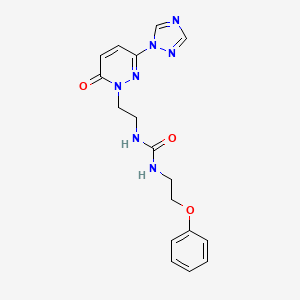
![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)
![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)
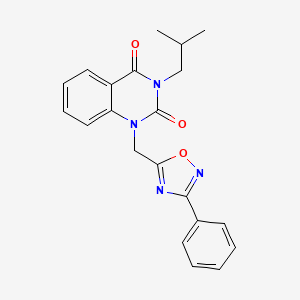
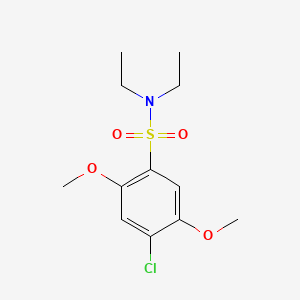

![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)
![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)
![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)
![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)
